
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a chlorophenyl group, which can influence its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Sulfonylation: The chlorophenyl intermediate is then subjected to sulfonylation using dichloromethyl sulfone under controlled conditions to form the sulfonylated intermediate.
Vinylation: The sulfonylated intermediate undergoes a vinylation reaction to introduce the vinyl group.
Nitrofuran Formation: Finally, the nitrofuran moiety is introduced through a nitration reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The chlorophenyl group can enhance the compound’s binding affinity to specific molecular targets, increasing its biological activity.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-2-hydroxycyclohexanone: Structurally similar but lacks the nitrofuran moiety.
(2-Chlorophenyl)methanesulfonyl chloride: Contains the chlorophenyl and sulfonyl groups but lacks the vinyl and nitrofuran moieties.
Uniqueness
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran is unique due to the combination of its nitrofuran, chlorophenyl, and sulfonyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C13H8Cl3NO5S |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
2-[(E)-2-(2-chlorophenyl)-1-(dichloromethylsulfonyl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C13H8Cl3NO5S/c14-9-4-2-1-3-8(9)7-11(23(20,21)13(15)16)10-5-6-12(22-10)17(18)19/h1-7,13H/b11-7+ |
InChIキー |
QTVZPSJGZUROPW-YRNVUSSQSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



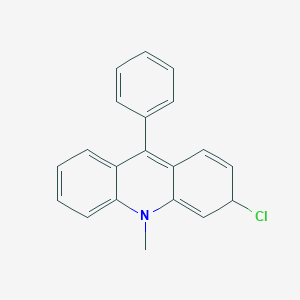
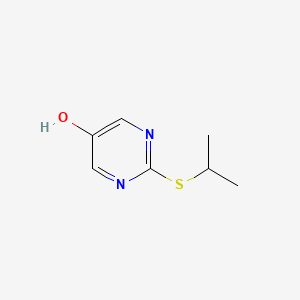
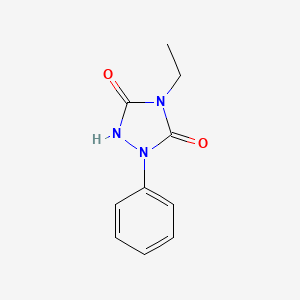
![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
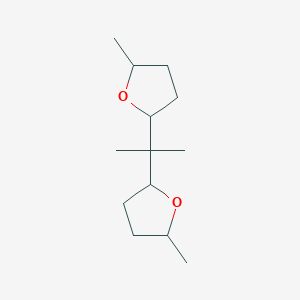
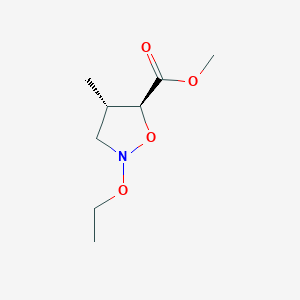

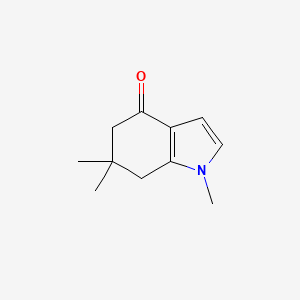
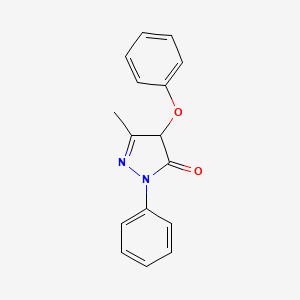
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
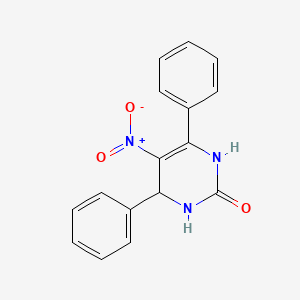
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
